molecular formula C11H16O4 B122517 1-(3,4-Dimethoxyphenyl)propane-1,2-diol CAS No. 20133-19-1

1-(3,4-Dimethoxyphenyl)propane-1,2-diol

Cat. No. B122517
CAS RN: 20133-19-1
M. Wt: 212.24 g/mol
InChI Key: HGABKKBQQGFTLR-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" is a diol with methoxy substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the behavior of methoxy groups on phenyl rings and the properties of related diol compounds.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the BF2 complex mentioned earlier exists as two polymorphs with different orientations of the methoxy groups, affecting the crystal packing and intermolecular interactions . Another compound, 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, crystallizes in the monoclinic space group, with its structure determined by X-ray analysis . These studies highlight the importance of molecular conformation and packing in determining the properties of the compounds.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been explored, such as the regioselective halogenation of a diphenylpropane dione derivative, which occurs at specific positions depending on the reagents and conditions . Acid treatment of lignin derivatives leads to the formation of diarylpropanones, demonstrating the susceptibility of such compounds to undergo transformation under acidic conditions . These reactions provide a basis for understanding the reactivity of "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" and its potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various techniques. The BF2 complex exhibits chromic effects and solid-state emission that can be modulated by external stimuli . The crystallization behavior of a dimethoxyphenoxy derivative shows spontaneous resolution into enantiomers, indicating chiral properties . Copolymers containing a methacryloxyphenyl propane derivative have been studied for their hardness, abrasion resistance, and other physical properties relevant to dental applications . These findings suggest that "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" may also possess unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Crystallization and Enantiomeric Separation

The compound 1-(3,4-Dimethoxyphenyl)propane-1,2-diol has been studied for its crystallization properties. Research by Bredikhin et al. (2017) explored the phase behavior of a closely related compound (3-(2,6-dimethoxyphenoxy)propane-1,2-diol), noting its tendency for spontaneous resolution and separation into enantiomers through crystallization. The study highlights the formation of crystalline precipitates with moderate enantiomeric excess values, indicating the compound's potential in chiral separation processes (Bredikhin, A. A., Bredikhina, Z. A., Antonovich, O. A., Zakharychev, D., & Krivolapov, D., 2017).

Lignin Model Compound Studies

The compound is also used in studies related to lignin, a complex plant-derived polymer. Yokoyama (2015) utilized a related lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol, to understand the β-O-4 bond cleavage mechanism during lignin acidolysis. This research provides insights into the chemical processes involved in lignin degradation, which is crucial for developing efficient methods for biomass utilization (Yokoyama, T., 2015).

Enzymatic Oxidation Studies

Chen et al. (2000) investigated the enzymatic oxidation of 1-(3,4-dimethoxyphenyl)-1-propene, leading to the formation of 1-(3,4-dimethoxyphenyl)propane-1,2-diol and its derivatives. This study is significant for understanding the enzymatic pathways and potential applications in biocatalysis (Chen, C. L., Potthast, A., Rosenau, T., Gratzl, J., Kirkman, A., Nagai, D., & Miyakoshi, T., 2000).

Polymer Synthesis

Rahim (2020) conducted research on synthesizing novel polyacetylenes using compounds including 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate, closely related to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol. This study is pertinent in the field of polymer chemistry, showcasing the compound's role in developing new materials with potential applications in various industries (Rahim, E. A., 2020).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGABKKBQQGFTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)propane-1,2-diol

CAS RN

20133-19-1
Record name 1-(3,4-Dimethoxyphenyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20133-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isoeugenol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CL Chen, A Potthast, T Rosenau, JS Gratzl… - Journal of Molecular …, 2000 - Elsevier
The fungal laccases catalyzed oxidation of 1-(3,4-dimethoxyphenyl)-1-propene (2) with dioxygen in acetate buffer (pH 4.5) producing 1-(3,4-dimethoxyphenyl)propane-1,2-diol (4) and …
Number of citations: 29 www.sciencedirect.com
V Alves, E Capanema, CL Chen, J Gratzl - Journal of Molecular Catalysis A …, 2003 - Elsevier
Comparative studies are conducted on the kinetics and reaction mechanism for the oxidation of lignin model compounds, 1-(3,4-dimethoxyphenyl)ethanol (1), 1-(3,4-dimethoxyphenyl)-1…
Number of citations: 40 www.sciencedirect.com
Y Cui, CL Chen, JS Gratzl, R Patt - Journal of Molecular Catalysis A …, 1999 - Elsevier
1-(3,4-dimethoxyphenyl)ethanol, 1-(3,4-dimethoxyphenyl)-1-propene (mixture of E- and Z-isomers) and E-1,2-diphenylethene were chosen as model compounds to investigate the …
Number of citations: 30 www.sciencedirect.com
X Zeng, T Akiyama, T Yokoyama… - Journal of Wood …, 2020 - Taylor & Francis
The most common non-phenolic β-O-4-type lignin model compounds with or without the γ-hydroxymethyl group (C 6 -C 3 - or C 6 -C 2 -type, respectively) were treated in a 0.5 mol/L …
Number of citations: 3 www.tandfonline.com
D Hernik, E Szczepańska, MC Ghezzi… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Propenylbenzenes, including isosafrole, anethole, isoeugenol, and their derivatives, are natural compounds found in essential oils from various plants. Compounds of this group are …
Number of citations: 0 www.ncbi.nlm.nih.gov
SA Sangster - 1983 - spiral.imperial.ac.uk
An ultimate aim of much research in the life sciences is to achieve an improvement in the quality of life. The past 120 years have brought with them tremendous advances in medicine. …
Number of citations: 2 spiral.imperial.ac.uk
J Kim, CH Huang - ACS ES&T Water, 2020 - ACS Publications
As an emerging oxidant and disinfectant, peracetic acid (PAA) has increasingly been used in wastewater treatment and the food and medical industries and has attracted greater …
Number of citations: 128 pubs.acs.org
Y Cui - 2000 - search.proquest.com
Over the years, hydrogen peroxide has been used to boost the brightness of pulp at the end of a bleaching sequence. However, the degree of delignification achieved by a hydrogen …
Number of citations: 1 search.proquest.com
F Wang, DS Zhou, GZ Wei, FC Ren, JK Liu - Phytochemistry, 2012 - Elsevier
Six eudesmane-type sesquiterpene lactones, named chlorantholides A–F, were isolated from the ethanol extract of Chloranthus elatior (Chloranthaceae) together with 12 known …
Number of citations: 37 www.sciencedirect.com
BL Goodwin - 2004 - books.google.com
Understanding the biotransformations of aromatic compounds and how they metabolize in animals, plants, and microbes, is central to the applications in a wide range of industries, such …
Number of citations: 15 books.google.com

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